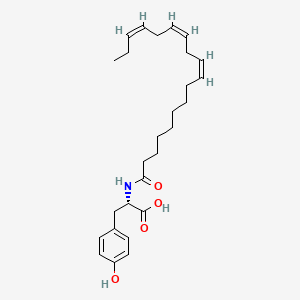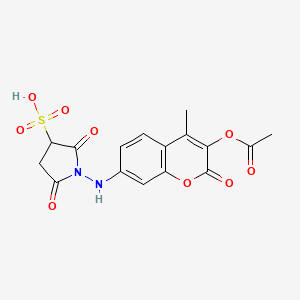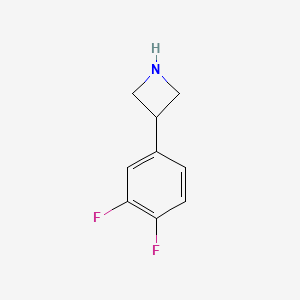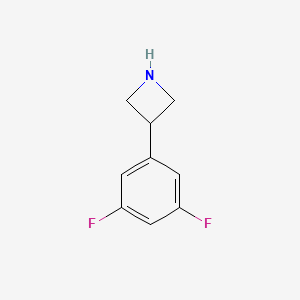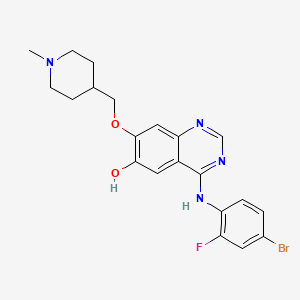
O-Desmetil Vandetanib
Descripción general
Descripción
This compound is a chemical compound . Its CAS Number is 910298-60-1 .
Molecular Structure Analysis
The molecular formula of this compound is C21H22BrFN4O2 . The molecular weight is 461.32700 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 461.32700 . Unfortunately, the density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Inhibidor del receptor 2 del factor de crecimiento endotelial vascular (VEGFR2)
O-Desmetil Vandetanib es un inhibidor oral del receptor 2 del factor de crecimiento endotelial vascular . VEGFR2 ha ganado gran importancia como objetivo farmacológico como receptor de tirosina quinasa .
Tratamiento del cáncer medular de tiroides
Vandetanib fue aprobado por la FDA para el tratamiento de pacientes que sufren de cáncer medular de tiroides sintomático o progresivo con enfermedad irresecable, localmente avanzada o metastásica . Se consideró el primer fármaco aprobado para este caso .
Identificación y caracterización de metabolitos
La investigación actual informa la caracterización e identificación de intermedios reactivos, in vivo e in vitro de Vandetanib . Los metabolitos in vitro de Vandetanib se realizaron mediante incubación con microsomas de hígado de rata (RLMs) .
Estudio de metabolitos reactivos
El anillo de N-metil piperidina de Vandetanib se considera una amina terciaria cíclica que se metaboliza formando intermedios de iminio que son muy reactivos hacia las macromoléculas nucleofílicas .
Investigación de la toxicidad de Vandetanib
La muerte súbita y la prolongación del QT son efectos secundarios graves de Vandetanib . Todas las reacciones metabólicas ocurrieron en N-metil piperidina de Vandetanib, lo que causa toxicidad e inestabilidad de Vandetanib .
Desarrollo de nanoportadores para la administración de fármacos
Un enfoque para minimizar los efectos secundarios de Vandetanib es la encapsulación o unión de Vandetanib dentro o sobre un portador adecuado, lo que permite una administración dirigida al tejido tumoral <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000
Mecanismo De Acción
Target of Action
O-Demethyl Vandetanib primarily targets three key proteins: the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the REarranged during Transfection (RET) tyrosine kinases . These proteins play crucial roles in cell growth, proliferation, and angiogenesis, making them important targets in cancer treatment .
Mode of Action
As a kinase inhibitor, O-Demethyl Vandetanib binds to the ATP-binding sites of its target proteins, inhibiting their activity . By blocking VEGFR and EGFR, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis . Inhibition of RET, on the other hand, disrupts the development of several human diseases, including certain types of thyroid carcinomas .
Biochemical Pathways
The inhibition of VEGFR, EGFR, and RET disrupts several biochemical pathways. For instance, blocking VEGFR and EGFR prevents the activation of the PI3K/Akt and the Ras/Raf/MEK/ERK pathways, which are involved in cell survival, proliferation, and angiogenesis . The inhibition of RET, meanwhile, affects pathways involved in cell differentiation and proliferation .
Pharmacokinetics
O-Demethyl Vandetanib exhibits favorable pharmacokinetic properties. It is well-tolerated at daily doses up to 300 mg and has a pharmacokinetic profile that supports once-daily oral administration . The compound is absorbed and eliminated slowly after single oral doses . Vandetanib’s absorption, distribution, metabolism, and excretion (ADME) properties contribute to its bioavailability .
Result of Action
The inhibition of VEGFR, EGFR, and RET by O-Demethyl Vandetanib leads to a decrease in tumor growth and angiogenesis . This results in the prolongation of progression-free survival time in patients with certain types of cancer, such as non-small cell lung cancer and medullary thyroid cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of O-Demethyl Vandetanib. Moreover, Vandetanib is predicted to present an insignificant risk to the environment, as indicated by the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for surface water .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
O-Demethyl Vandetanib interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . These include the vascular endothelial growth factor receptor-2 (VEGFR-2), the epidermal growth factor receptor (EGFR), and the REarranged during Transfection tyrosine kinase activity .
Cellular Effects
O-Demethyl Vandetanib has significant effects on various types of cells and cellular processes. It inhibits tumor angiogenesis and tumor cell proliferation, making it potentially useful in a broad range of tumor types . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
O-Demethyl Vandetanib exerts its effects at the molecular level through several mechanisms. It inhibits the activity of VEGFR-2, EGFR, and RET tyrosine kinase, thereby disrupting the signaling pathways that promote tumor growth and angiogenesis . It also undergoes metabolic reactions such as N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation .
Temporal Effects in Laboratory Settings
The effects of O-Demethyl Vandetanib change over time in laboratory settings. It has been observed that vandetanib treatment can downregulate cyclin activity, leading to a G0/G1 arrest . This suggests that the compound’s effects on cellular function may vary over time, potentially due to changes in its stability or degradation .
Dosage Effects in Animal Models
The effects of O-Demethyl Vandetanib vary with different dosages in animal models. In a study involving a mouse model of human squamous cell carcinoma, it was found that docetaxel, when dosed so plasma levels are maintained at low nanomolar concentrations over a prolonged time, can inhibit endothelial cell proliferation .
Metabolic Pathways
O-Demethyl Vandetanib is involved in several metabolic pathways. Phase I metabolic reactions for O-Demethyl Vandetanib were N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . All these metabolic reactions occurred in the N-methyl piperidine of O-Demethyl Vandetanib .
Propiedades
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRILWHQVZXWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744088 | |
| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910298-60-1 | |
| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
